Lasalocid

Description

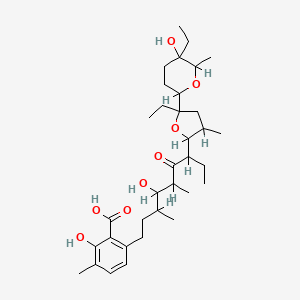

Structure

3D Structure

Properties

IUPAC Name |

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMULGJBVDDDNI-OWKLGTHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048485 | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-31-9 | |

| Record name | Lasalocid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasalocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasalocid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASALOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Lasalocid on Microbial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established veterinary antimicrobial agent, primarily used for the control of coccidiosis in poultry and as a growth promotant in ruminants. Its efficacy stems from its ability to disrupt the integrity and function of microbial membranes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct effects on the microbial membrane. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit this mechanism for novel therapeutic applications.

Core Mechanism of Action: Ionophore-Mediated Disruption of Cation Gradients

The primary mechanism of action of this compound is its function as a mobile ion carrier, or ionophore. This compound is a lipophilic molecule that can form a stable, lipid-soluble complex with various cations. This ability allows it to transport these ions across the hydrophobic barrier of the microbial cell membrane, a process that is not readily permissible for charged molecules.

Electroneutral Cation/Proton Exchange

This compound facilitates an electroneutral exchange of a cation for a proton (H⁺) across the membrane. This process is driven by the concentration gradients of the involved ions. The overall effect is the dissipation of the essential cation and proton gradients that are vital for numerous cellular processes. This compound exhibits a broad selectivity for cations, with a notable affinity for monovalent cations such as potassium (K⁺) and sodium (Na⁺), as well as divalent cations.

The cyclical process of ion transport by this compound can be visualized as follows:

This disruption of ion gradients has several critical consequences for the microbial cell:

-

Collapse of Membrane Potential: The movement of cations across the membrane dissipates the existing electrochemical potential. This membrane depolarization affects all processes that are dependent on the proton motive force (PMF), such as ATP synthesis and active transport of nutrients.

-

Alteration of Intracellular pH: The influx of protons in exchange for cations leads to the acidification of the cytoplasm. This can denature proteins, inhibit enzymatic activity, and disrupt DNA stability, ultimately leading to cell death.

-

Osmotic Imbalance: The uncontrolled movement of ions can lead to osmotic stress, causing the cell to swell and potentially lyse.

Quantitative Data on this compound's Antimicrobial Activity

The antimicrobial efficacy of this compound is primarily directed against Gram-positive bacteria. The outer membrane of Gram-negative bacteria provides a formidable barrier, rendering them less susceptible. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinically and agriculturally relevant bacteria.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Mastitis isolates | 0.5 - 8 | [1] |

| Enterococcus faecium | Various | 0.25 - 1 | [2] |

| Staphylococcus gallinarum | SG 31 | 25 - 50 | [2] |

| Streptococcus uberis | Mastitis isolate | Not specified | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control (wells with only CAMHB and bacteria, no this compound) and a negative control (wells with only CAMHB).

-

Inoculum Preparation: a. Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

-

Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Measurement of Bacterial Membrane Potential Depolarization using DiSC₃(5)

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Materials:

-

Bacterial culture in logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2) supplemented with 20 mM glucose

-

DiSC₃(5) stock solution (in DMSO)

-

This compound stock solution

-

Valinomycin (as a positive control for depolarization)

-

Fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 622 nm, Em: 670 nm)

-

Cuvettes or black-walled microplates

Procedure:

-

Cell Preparation: a. Harvest bacterial cells from a mid-log phase culture by centrifugation. b. Wash the cells twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Dye Loading: a. Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM. b. Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate across the membranes.

-

Fluorescence Measurement: a. Transfer the cell suspension to a cuvette or microplate well. b. Record the baseline fluorescence until a stable signal is obtained.

-

Addition of this compound: a. Add the desired concentration of this compound to the cell suspension and continue recording the fluorescence. An increase in fluorescence indicates membrane depolarization. b. As a positive control, add valinomycin (e.g., 1 µM) to a separate sample to induce complete depolarization.

-

Data Analysis: a. The change in fluorescence intensity over time reflects the rate and extent of membrane depolarization induced by this compound.

References

The Biosynthesis of Lasalocid: A Technical Guide to its Origin in Streptomyces lasaliensis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular machinery responsible for the biosynthesis of Lasalocid, a potent polyether ionophore antibiotic produced by the Gram-positive soil bacterium, Streptomyces lasaliensis. This document provides a comprehensive overview of the genetic and enzymatic basis of this compound synthesis, offering valuable insights for researchers in natural product chemistry, microbial genetics, and drug development.

Introduction to this compound

This compound is a member of the polyether ionophore class of antibiotics, characterized by its ability to form lipid-soluble complexes with mono- and divalent cations and transport them across biological membranes. This activity disrupts the ionic equilibrium of the cell, leading to its antimicrobial and anticoccidial properties. The complex chemical structure of this compound, featuring a substituted salicylic acid moiety, multiple stereocenters, and a series of cyclic ether rings, is a testament to the sophisticated biosynthetic pathway evolved by Streptomyces lasaliensis. Understanding this pathway is crucial for efforts to engineer novel analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). Several homologous clusters have been identified in different Streptomyces strains, including the las cluster in S. lasaliensis ATCC 31180, the lsd cluster in S. lasaliensis ATCC 35851, and the lod cluster in Streptomyces sp. FXJ1.172.[1] These clusters are typically around 75 kb in length and contain all the necessary genes for the assembly, modification, and regulation of this compound biosynthesis.[1][2]

The core of the BGC is comprised of genes encoding a Type I modular polyketide synthase (PKS) system. This multi-enzyme complex is responsible for the iterative condensation of simple carboxylic acid precursors to form the polyketide backbone of this compound. In addition to the PKS genes, the cluster contains genes for key tailoring enzymes, including an epoxidase and an epoxide hydrolase, which are essential for the formation of the characteristic polyether rings.[2][3][4] Furthermore, the BGC houses a set of regulatory genes that control the expression of the biosynthetic machinery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and tailoring enzymes. The proposed pathway begins with the assembly of a linear polyketide chain by the modular PKS. This is followed by a series of post-PKS modifications, including epoxidation and subsequent cyclization reactions to form the ether rings.

Polyketide Chain Assembly

The carbon skeleton of this compound is assembled by a Type I modular PKS, which consists of multiple modules, each responsible for one cycle of chain elongation. Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The AT domain selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the Claisen condensation of the extender unit with the growing polyketide chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in some modules to modify the β-keto group of the newly extended chain.

Polyether Ring Formation

A key feature of this compound biosynthesis is the formation of its cyclic ether rings. This process is initiated by a flavin-dependent epoxidase, encoded by the lasC (or lsd18) gene, which introduces epoxide groups at specific positions on the polyketide backbone.[2][5] Subsequently, an epoxide hydrolase, encoded by the lasB (or lsd19) gene, catalyzes the stereospecific opening of the epoxide rings, leading to the formation of the tetrahydrofuran and tetrahydropyran rings.[2][5] Interestingly, the LasB/Lsd19 enzyme is implicated in controlling the stereochemistry of the ring closure, favoring a kinetically disfavored product.[2]

Aromatic Moiety Formation

The biosynthesis of the 3-methylsalicylic acid moiety of this compound is also directed by the PKS system. The final module of the PKS is thought to be responsible for the cyclization and aromatization of the polyketide chain to form this aromatic starter unit.

A schematic representation of the this compound biosynthetic pathway is provided below:

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins encoded within the BGC. Studies on the lod gene cluster in Streptomyces sp. FXJ1.172 have identified several key regulators:[1]

-

LodR1: A TetR-family transcriptional regulator that acts as a positive regulator of this compound biosynthesis.

-

LodR2: A MarR-family transcriptional regulator that functions as a negative regulator.

-

LodR3: A LuxR-family transcriptional regulator that is essential for the positive regulation of this compound production.

-

LodE: A putative transport protein that, in conjunction with LodR2, appears to sense the intracellular concentration of this compound and coordinate its biosynthesis with self-resistance.[1]

The interplay between these regulators ensures that this compound is produced in a controlled manner, likely in response to specific environmental or developmental cues.

A simplified model of the regulatory network is depicted below:

Quantitative Data on this compound Production

The genetic manipulation of the regulatory genes in the this compound BGC has a significant impact on the production yield. The following table summarizes the relative this compound A production in various mutant strains of Streptomyces sp. FXJ1.172 and S. lasaliensis ATCC 31180 compared to their respective wild-type strains, as determined by HPLC analysis.

| Strain | Genotype | Relative this compound A Production (%) | Reference |

| Streptomyces sp. FXJ1.172 | Wild-type | 100 | [1] |

| ΔlodR1 | ~20 | [1] | |

| ΔlodR2 | ~150 | [1] | |

| ΔlodR3 | 0 | [1] | |

| S. lasaliensis ATCC 31180 | Wild-type | 100 | [1] |

| Δlas2 (lodR1 homolog) | ~14 | [1] | |

| Δlas3 (lodR2 homolog) | ~333 | [1] | |

| Δlas4 (lodR3 homolog) | 0 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Fermentation of Streptomyces lasaliensis for this compound Production

A detailed protocol for the fermentation of S. lasaliensis can be adapted from various studies on Streptomyces fermentation. A typical process involves the following stages:

-

Spore Suspension Preparation: Scrape spores from a mature agar plate culture of S. lasaliensis and suspend in sterile water or a suitable buffer.

-

Seed Culture: Inoculate a seed medium (e.g., Tryptic Soy Broth) with the spore suspension and incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Culture: Inoculate a production medium with the seed culture. The production medium composition is critical for high yields and may contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements. Fermentation is typically carried out in baffled flasks at 28-30°C with vigorous shaking for 5-10 days.

Extraction and Quantification of this compound by HPLC

A general workflow for the extraction and analysis of this compound from fermentation broth is as follows:

Genetic Manipulation of Streptomyces lasaliensis

Gene disruption and replacement in S. lasaliensis are typically achieved through homologous recombination. A common method involves the use of a temperature-sensitive suicide vector containing a selectable marker and flanking regions homologous to the target gene. The vector is introduced into S. lasaliensis via conjugation from E. coli. A two-step selection process is then used to identify double-crossover mutants where the target gene has been replaced by the disruption cassette.

In Vitro Biochemical Assays of Biosynthetic Enzymes

Characterizing the function of the this compound biosynthetic enzymes often requires their heterologous expression and purification, followed by in vitro activity assays.

-

Polyketide Synthase (PKS) Assays: The activity of PKS modules can be assayed by providing the purified enzyme with its substrates (e.g., radiolabeled malonyl-CoA and a starter unit) and detecting the formation of the elongated polyketide product by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

-

Epoxidase and Epoxide Hydrolase Assays: The activity of the epoxidase and epoxide hydrolase can be determined by incubating the purified enzymes with a synthetic polyketide intermediate containing the appropriate double bonds or epoxide moieties. The reaction products can then be analyzed by HPLC or mass spectrometry to confirm the enzymatic transformation.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces lasaliensis has provided a fascinating glimpse into the complex chemistry of natural product biosynthesis. The identification of the gene cluster, the characterization of the key enzymes, and the unraveling of the regulatory network have laid the groundwork for future research in this area.

Further studies will likely focus on the detailed mechanistic aspects of the PKS and tailoring enzymes, as well as the intricate signaling pathways that govern this compound production. This knowledge will be invaluable for the rational design and combinatorial biosynthesis of novel this compound analogs with enhanced therapeutic efficacy and reduced toxicity, opening up new avenues for the development of next-generation ionophore antibiotics.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. redalyc.org [redalyc.org]

- 5. CN112505167A - HPLC method for detecting purity of this compound sodium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Chemical Properties of Lasalocid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid is a polyether ionophore antibiotic isolated from Streptomyces lasaliensis. It is widely utilized in the veterinary field as a coccidiostat and growth promotant for poultry and cattle. Its ability to form lipid-soluble complexes with mono- and divalent cations allows it to transport these ions across biological membranes, disrupting cellular ionic homeostasis. This ionophoretic activity is the basis of its antimicrobial properties and is also being explored for its potential in other therapeutic areas, including cancer. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, details its mechanism of action, and presents key experimental protocols for its study.

Chemical Structure and Identification

This compound is a complex molecule characterized by a polyether backbone and a terminal salicylic acid moiety. Its ability to capture and transport cations is attributed to the coordinated interaction of the carboxyl group and multiple ether and hydroxyl oxygen atoms, which create a hydrophilic pocket within a lipophilic exterior.

IUPAC Name: 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid[1]

Synonyms: this compound A, Antibiotic X-537A, Ionophore X-537A[2]

Chemical Formula: C₃₄H₅₄O₈[3]

Molecular Weight: 590.8 g/mol [1][3]

CAS Number: 25999-31-9[3]

Physicochemical Properties

The physicochemical properties of this compound and its commonly used sodium salt are summarized in the table below. These properties are crucial for its formulation, delivery, and biological activity.

| Property | This compound (Free Acid) | This compound Sodium Salt |

| Appearance | - | White to off-white powder[4] |

| Molecular Formula | C₃₄H₅₄O₈ | C₃₄H₅₃NaO₈[5] |

| Molecular Weight | 590.80 g/mol [3] | 612.77 g/mol [4][6] |

| Melting Point | - | 180 °C[4] |

| Boiling Point | - | - |

| pKa | - | - |

| Solubility | Soluble in DMF and DMSO.[2] | Soluble in ethanol, methanol, DMF, and DMSO.[4] Limited solubility in water.[7] |

Mechanism of Action: Ionophore Activity

This compound's primary mechanism of action is its function as a carboxylic ionophore. It can transport various cations, including Na⁺, K⁺, and Ca²⁺, across lipid membranes.[2][8] This process disrupts the normal ionic gradients essential for cellular function, leading to cell death in susceptible organisms. In coccidia, this disruption of ionic homeostasis results in osmotic lysis.[9][10]

Signaling Pathway: this compound-Induced ROS-Mediated Autophagy

Recent research has shown that this compound can induce autophagy in cancer cells through the generation of reactive oxygen species (ROS). This pathway is of significant interest for its potential anticancer applications. This compound treatment leads to an increase in intracellular ROS, which in turn triggers a signaling cascade that results in the formation of autophagosomes and the conversion of LC3-I to LC3-II, a hallmark of autophagy.[11][12]

Caption: this compound-induced ROS-mediated autophagy signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

-

96-well plates

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for LC3-I to LC3-II Conversion

This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to its lipidated form, LC3-II.

Materials:

-

6-well plates

-

Cancer cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[13][14]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The appearance of a band at ~14-16 kDa (LC3-II) indicates autophagy induction.[15]

ELISA for this compound Quantification in Feed Samples

This protocol describes a competitive ELISA for the determination of this compound concentrations in animal feed.[16][17]

Materials:

-

This compound ELISA kit (containing antibody-coated microtiter plate, this compound-HRP conjugate, standards, and substrate)

-

Feed sample

-

Methanol

-

Vortex mixer

-

Centrifuge

-

Microplate reader

Procedure:

-

Sample Extraction:

-

Weigh 1 g of the ground feed sample into a centrifuge tube.

-

Add 5 mL of methanol and vortex for 1 minute.

-

Shake for 15 minutes and then centrifuge at 3000 x g for 10 minutes.

-

Dilute the supernatant with the provided sample diluent.

-

-

ELISA Procedure:

-

Add 50 µL of the diluted standards and samples to the wells of the antibody-coated plate.

-

Add 50 µL of the this compound-HRP conjugate to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate four times with the provided wash buffer.

-

Add 100 µL of the substrate solution to each well and incubate for 20 minutes in the dark.

-

Add 100 µL of the stop solution to each well.

-

Read the absorbance at 450 nm within 15 minutes.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of this compound on a cancer cell line.

Caption: Experimental workflow for studying this compound's anticancer effects.

Conclusion

This compound remains a significant molecule in veterinary medicine due to its potent ionophoretic activity. The elucidation of its chemical structure and properties has been instrumental in understanding its mechanism of action. Furthermore, ongoing research into its effects on cellular signaling pathways, such as the induction of ROS-mediated autophagy, highlights its potential for development as a therapeutic agent in other fields, including oncology. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the multifaceted biological activities of this compound.

References

- 1. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound A Sodium Salt 25999-20-6, SBR00083, Sigma-Aldrich [sigmaaldrich.com]

- 5. fao.org [fao.org]

- 6. scbt.com [scbt.com]

- 7. This compound sodium, 25999-20-6 [thegoodscentscompany.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 10. fao.org [fao.org]

- 11. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]

- 13. benchchem.com [benchchem.com]

- 14. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 15. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 16. biosense.com [biosense.com]

- 17. Development of an ELISA for this compound and depletion kinetics of this compound residues in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

Lasalocid as a Mobile Ion Carrier for Cations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, functions as a mobile ion carrier, facilitating the transport of cations across lipid membranes. This capability underlies its well-established antimicrobial and coccidiostatic activities and is increasingly being explored for novel therapeutic applications, including as an anticancer agent. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated cation transport, detailed experimental protocols for its study, and a summary of its effects on key cellular signaling pathways.

Introduction

Ionophores are lipid-soluble molecules that bind to ions and transport them across cell membranes, disrupting the electrochemical gradients essential for cellular function. This compound (also known as X-537A) is a divalent ionophore, capable of forming complexes with a broad range of mono-, di-, and even trivalent cations, as well as biogenic amines.[1][2][3] Its structure, featuring a salicylic acid head and a flexible polyether backbone, allows it to form a pseudo-cyclic conformation that encapsulates a cation, shielding its charge and enabling diffusion through the hydrophobic lipid bilayer.[4][5] This disruption of ion homeostasis is the primary mechanism of its biological activity.

Mechanism of Action: A Mobile Ion Carrier

The function of this compound as a mobile ion carrier can be dissected into a series of discrete steps. This process is a classic example of facilitated diffusion, where the ionophore acts as a shuttle to move ions down their electrochemical gradient.

2.1. Cation Complexation: At the membrane interface, the deprotonated carboxyl group of this compound initiates the binding of a cation. The flexible polyether backbone then wraps around the cation, with the oxygen atoms of the hydroxyl, ether, and carboxyl groups coordinating with the cation to form a stable, lipophilic complex.[4][6] The stoichiometry of these complexes is typically 1:1 for monovalent cations and 2:1 for divalent and trivalent cations, where two this compound molecules form a "sandwich" around the cation.[5][6]

2.2. Transmembrane Diffusion: The exterior of the this compound-cation complex is hydrophobic, allowing it to readily partition into and diffuse across the lipid bilayer. This movement is driven by the concentration gradient of the complex itself.

2.3. Cation Release: Upon reaching the opposite side of the membrane, the complex encounters a different aqueous environment. The cation is then released, and the this compound molecule is free to return to the original side to transport another ion, completing the catalytic cycle.[4]

Quantitative Data on Cation Binding

The affinity of this compound for various cations is a critical determinant of its biological activity. The stability of the this compound-cation complex is quantified by the stability constant (Ks) or its logarithm (log Ks). Higher values indicate a stronger interaction. The following table summarizes the stability constants for this compound with a range of cations in methanol.

| Cation | log Ks (in Methanol)[7] |

| Li⁺ | 1.68 |

| Na⁺ | 2.57 |

| K⁺ | 3.58 |

| Rb⁺ | 3.56 |

| Cs⁺ | 3.43 |

| Ca²⁺ | 4.57 |

| Sr²⁺ | 5.47 |

| Ba²⁺ | 6.46 |

Note: Data is presented for 1:1 complexes.

Experimental Protocols

The study of this compound's ionophoric properties relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

4.1. In Vitro Cation Transport Assay using Fluorescence Spectroscopy

This protocol is adapted from a method utilizing the fluorescent dye calcein, which is quenched by various divalent cations.[8]

4.1.1. Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Large Unilamellar Vesicles (LUVs) composed of a suitable lipid mixture (e.g., POPC:Cholesterol)

-

Calcein

-

Buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Cation solution (e.g., 1 M CuCl₂)

-

Fluorometer with temperature control and magnetic stirring

4.1.2. Procedure:

-

Preparation of Calcein-loaded LUVs: Prepare LUVs encapsulating a self-quenching concentration of calcein (e.g., 50 mM) using standard methods such as extrusion. Remove external calcein by size-exclusion chromatography.

-

Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission). Set the temperature to 25°C.

-

Baseline Measurement: Add the calcein-loaded LUVs to a cuvette with buffer and obtain a stable baseline fluorescence reading.

-

Initiation of Transport: Add the desired concentration of this compound to the cuvette and mix.

-

Cation Addition: Add the cation solution to the cuvette to initiate transport. The influx of cations will quench the calcein fluorescence.

-

Data Acquisition: Record the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the rate of cation transport.

-

Data Analysis: Normalize the fluorescence data and calculate the initial rate of transport.

4.2. Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion movement across an artificial lipid bilayer.[9][10][11]

4.2.1. Materials:

-

Planar lipid bilayer workstation (including chamber, electrodes, amplifier, and data acquisition system)

-

Lipid solution (e.g., DPhPC in n-decane)

-

This compound stock solution

-

Electrolyte solutions for cis and trans chambers

4.2.2. Procedure:

-

Bilayer Formation: "Paint" the lipid solution across a small aperture separating the two chambers of the bilayer rig to form a lipid bilayer. Monitor the formation and stability of the bilayer by measuring its capacitance.

-

This compound Incorporation: Add this compound to one or both chambers. The ionophore will spontaneously insert into the bilayer.

-

Establish Ion Gradient: Create an ion gradient across the bilayer by having different concentrations of the cation of interest in the cis and trans chambers.

-

Voltage Clamp and Recording: Apply a holding potential across the bilayer using the voltage-clamp amplifier and record the resulting current. The magnitude of the current is a direct measure of the net ion flux through the this compound carriers.

-

Data Analysis: Analyze the current-voltage relationship to determine the conductance and selectivity of this compound for different cations.

4.3. Cellular Assay: Assessing Vesicular Acidification

This compound disrupts the pH of acidic organelles like lysosomes. This can be visualized using pH-sensitive fluorescent probes.[8]

4.3.1. Materials:

-

Cultured cells (e.g., HeLa)

-

This compound

-

LysoTracker Green DND-26 (or other lysosomotropic dyes)

-

Hoechst 33342 (for nuclear staining)

-

Confocal microscope

4.3.2. Procedure:

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes. Treat the cells with the desired concentration of this compound for a specified time (e.g., 10 µM for 6 hours).

-

Staining: In the last 30 minutes of treatment, add LysoTracker Green and Hoechst 33342 to the culture medium.

-

Imaging: Wash the cells and image them using a confocal microscope.

-

Analysis: In control cells, LysoTracker Green will accumulate in acidic lysosomes, appearing as bright puncta. In this compound-treated cells, the disruption of the pH gradient will lead to a diffuse, weaker LysoTracker signal.

Impact on Cellular Signaling Pathways

The this compound-induced disruption of cation homeostasis has profound effects on various cellular processes and signaling pathways.

5.1. Disruption of the Golgi Apparatus and Endoplasmic Reticulum

This compound is known to cause vacuolization and fragmentation of the Golgi apparatus.[8] This is likely a consequence of the disruption of ion gradients across the Golgi membrane, which are crucial for the proper function of resident enzymes and for vesicular trafficking. The altered localization of Golgi-resident proteins, such as GOLPH2 and GOLPH4, has been observed upon this compound treatment.[8] This disruption of the Golgi can interfere with the post-translational modification and transport of proteins, contributing to cellular stress.

5.2. Induction of Autophagy

This compound has been shown to induce autophagy, a cellular process for the degradation and recycling of cellular components.[7] This is thought to be a response to the cellular stress caused by the ionophore. The mechanism likely involves the disruption of lysosomal pH, which can impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. Additionally, this compound can induce the production of reactive oxygen species (ROS), which is a known trigger for autophagy.[4][7]

Applications in Research and Drug Development

The ability of this compound to manipulate intracellular ion concentrations makes it a valuable tool for studying a wide range of cellular processes. Its potential as a therapeutic agent is also an active area of research.

-

Anticancer Agent: this compound has demonstrated potent anticancer activity against various cancer cell lines, including those that are multi-drug resistant.[2] Its ability to induce apoptosis and autophagy contributes to its cytotoxic effects.[4][7]

-

Antimicrobial: As a registered coccidiostat in veterinary medicine, its efficacy against protozoan parasites is well-established.[1] Its broad-spectrum antibacterial activity is also being investigated.

-

Research Tool: this compound is used to study the roles of ion gradients in processes such as vesicular trafficking, signal transduction, and organelle function.[8]

Conclusion

This compound is a powerful and versatile mobile ion carrier with a broad range of biological activities. Its ability to disrupt cation homeostasis across cellular membranes provides a foundation for its use as an antimicrobial and its emerging potential as an anticancer agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the unique properties of this fascinating molecule.

Disclaimer: this compound is a potent biological agent and should be handled with appropriate safety precautions in a laboratory setting. The information provided in this guide is for research and informational purposes only and does not constitute medical advice.

References

- 1. Stability constants of complexes of monensin and this compound with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. New Hydrophilic Derivatives of this compound and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of amine structure on complexation with this compound in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]

- 5. The solution structure of a this compound A metal complex in lipophilic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and kinetic studies of this compound A (X537A) and its silver, sodium, and barium salts in nonpolar solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. warneronline.com [warneronline.com]

- 11. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Lasalocid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has long been utilized in the veterinary field as a coccidiostat and growth promotant in livestock.[1][2][3] Its potent antibacterial activity, particularly against Gram-positive organisms, has garnered renewed interest in its potential for broader therapeutic applications. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as an ionophore, binding and transporting monovalent and divalent cations across lipid membranes.[3][4][5][6] This process disrupts the crucial electrochemical gradients across the bacterial cell membrane, leading to a collapse of the membrane potential and pH homeostasis, ultimately resulting in cell death.[6] Unlike many antibiotics that target specific enzymes or biosynthetic pathways, this compound's physical mechanism of action makes the development of resistance more challenging for bacteria. The lipophilic nature of this compound allows it to readily insert into the cell membrane.[6]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of this compound-mediated cation transport across the bacterial cell membrane.

Antibacterial Spectrum: Quantitative Data

This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus and Streptococcus species.[4][7][8] It is also effective against certain anaerobic bacteria found in the rumen.[9] In contrast, it is generally ineffective against Gram-negative bacteria and fungi.[7] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.

Table 1: Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Clinical Isolates) | <16 (MIC90) | [8] |

| Streptococcus spp. | (Mastitis Isolates) | <16 (MIC90) | [4][8] |

| Butyrivibrio fibrisolvens | - | 0.38 - 3.0 | [9] |

| Eubacterium cellulosolvens | - | 0.38 - 3.0 | [9] |

| Eubacterium ruminantium | - | 0.38 - 3.0 | [9] |

| Lachnospira multiparus | - | 0.38 - 3.0 | [9] |

| Lactobacillus ruminis | - | 0.38 - 3.0 | [9] |

| Lactobacillus vitulinus | - | 0.38 - 3.0 | [9] |

| Ruminococcus albus | - | 0.38 - 3.0 | [9] |

| Ruminococcus flavefaciens | - | 0.38 - 3.0 | [9] |

| Streptococcus bovis | - | 0.38 - 3.0 | [9] |

Table 2: Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | Ineffective | [7] |

| Selenomonas ruminantium | HD-4 | >10 (pH > 6.4) | [10] |

| Selenomonas ruminantium | HD-4 | Inhibited at 10 (pH < 6.0) | [10] |

| Bacteroides spp. | - | Not Inhibited | [9] |

| Succinimonas spp. | - | Not Inhibited | [9] |

| Succinivibrio spp. | - | Not Inhibited | [9] |

Note: The activity against Selenomonas ruminantium is pH-dependent, with increased efficacy at lower pH.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on standard methods for antimicrobial susceptibility testing.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC of the test organism. b. Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

-

Inoculum Preparation: a. Culture the test bacterium overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10^5 CFU/mL.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.

-

Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

The following diagram outlines the experimental workflow for MIC determination:

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Discussion and Future Directions

The data clearly indicates that this compound possesses potent antibacterial activity primarily directed at Gram-positive bacteria. Its unique ionophore-based mechanism of action presents a compelling case for its further investigation as a therapeutic agent, particularly in an era of rising antibiotic resistance. The observed pH-dependent activity against some Gram-negative species warrants further exploration, as it may suggest potential applications in acidic environments.

Future research should focus on:

-

Expanding the MIC testing to a wider range of clinically relevant, multidrug-resistant Gram-positive strains.

-

Investigating the potential for synergistic effects when combined with other classes of antibiotics.

-

Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic index for various applications.

-

Exploring the mechanisms of intrinsic resistance in Gram-negative bacteria to better understand the limitations and potential for overcoming them.

Conclusion

This compound's well-defined antibacterial spectrum, primarily targeting Gram-positive bacteria through a mechanism that is less prone to common resistance pathways, makes it a valuable compound for further study in drug development. The provided data and protocols offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this ionophore antibiotic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | Effects of increasing levels of this compound supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]

- 7. food.ec.europa.eu [food.ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound or monensin on lactate-producing or -using rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of this compound against Selenomonas ruminantium--effect of changes in pH induced by changing glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

Lasalocid's Disruption of Ionic Homeostasis in Coccidia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasalocid, a carboxylic polyether ionophore, is a potent anticoccidial agent widely used in the poultry and livestock industries. Its efficacy stems from its ability to disrupt the delicate ionic homeostasis within coccidian parasites, primarily of the genus Eimeria. By forming lipid-soluble complexes with cations, this compound facilitates their transport across the parasite's cell membrane, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its role in disrupting ionic balance, and presents relevant experimental methodologies for its study.

Core Mechanism of Action: Disruption of Ionic Homeostasis

This compound's primary mode of action is the disruption of the electrochemical gradients of ions across the cellular membranes of coccidia. This is achieved through its function as an ionophore, a molecule that binds to specific ions and transports them across lipid bilayers, down their concentration gradients. This compound exhibits a broad selectivity, capable of transporting both monovalent cations (such as Na⁺, K⁺, and H⁺) and divalent cations.[1][2]

The process begins with this compound inserting itself into the parasite's cell membrane.[3] Its carboxylic group facilitates the binding of a cation, forming a neutral, lipid-soluble complex. This complex can then diffuse across the membrane, releasing the ion into the cytoplasm. This influx of cations, particularly Na⁺, is a critical event. To counteract this, the parasite activates its Na⁺/K⁺-ATPase pumps to expel the excess Na⁺, a process that consumes significant amounts of cellular energy in the form of ATP.[4]

The continuous influx of Na⁺ overwhelms the parasite's regulatory mechanisms, leading to a net increase in intracellular cation concentration. This disrupts the osmotic balance, causing an influx of water into the cell, which results in cellular swelling and, ultimately, osmotic lysis.[1][5] This effect is most pronounced on the extracellular stages of the parasite, namely the sporozoites and merozoites, as they are directly exposed to the drug in the intestinal lumen.[6]

Impact on Intracellular pH

This compound also functions as a Na⁺/H⁺ exchanger, leading to alterations in the intracellular pH (pHi) of the parasite. By transporting H⁺ ions out of the cell in exchange for Na⁺, it can disrupt the normal pH gradient, which is crucial for various enzymatic activities and cellular processes.

Quantitative Data on this compound's Efficacy

While the qualitative mechanism of this compound is well-understood, specific quantitative data on the precise changes in intracellular ion concentrations in Eimeria species remains limited in publicly accessible literature. The following tables summarize typical dosage and efficacy data from various studies.

| Parameter | Value | Species | Reference |

| Typical Feed Concentration | 75 - 125 ppm | Poultry | [1] |

| Optimal Dose (Battery Study) | 0.0125% | Turkeys | [7] |

| Effective Concentration (In Vitro) | 0.01 - 1.0 µg/mL | Eimeria tenella | [8] |

| Study Type | Eimeria Species | This compound Concentration | Observed Effect | Reference |

| In vivo (Broilers) | Mixed Eimeria species | 90 - 125 ppm | Control of coccidiosis | [1] |

| In vivo (Calves) | E. zuernii, E. bovis | 0.5 - 3.0 mg/kg body weight | Numerical reduction in oocyst production | [9] |

| In vivo (Lambs) | Coccidia | Not specified | Significantly lower oocyst numbers | [10] |

| In vitro | E. tenella | 0.0075% (in feed) | Highly effective against resistant strains | [11] |

Experimental Protocols

The following sections detail methodologies for key experiments to investigate the effects of this compound on coccidia.

In Vitro Sporozoite Invasion and Reproduction Inhibition Assays

These assays are crucial for determining the direct effect of this compound on the viability and developmental capacity of Eimeria sporozoites.[12]

4.1.1 Sporozoite Preparation

-

Oocyst Excystation: Sporulated Eimeria oocysts are treated to induce excystation and release sporozoites. This typically involves mechanical grinding or chemical treatment to rupture the oocyst wall, followed by incubation in a solution containing bile salts and trypsin at 41°C to stimulate sporozoite release.

-

Purification: Sporozoites are then purified from oocyst and sporocyst debris, often using methods like DE-52 anion-exchange chromatography or density gradient centrifugation.

4.1.2 Cell Culture and Infection

-

Cell Monolayer: A suitable host cell line, such as Madin-Darbey Bovine Kidney (MDBK) cells, is cultured to form a monolayer in 96-well plates.

-

Infection: Purified sporozoites are pre-incubated with varying concentrations of this compound (or a vehicle control) before being added to the cell monolayers.

4.1.3 Assessment of Inhibition

-

Invasion Inhibition Assay (SIA): After a short incubation period (e.g., 2-4 hours), the cell monolayers are washed to remove non-invaded sporozoites. The number of intracellular sporozoites is then quantified, often by microscopy after staining or by qPCR targeting parasite-specific DNA. The percentage of invasion inhibition is calculated relative to the control.

-

Reproduction Inhibition Assay (RIA): Following infection, the cultures are incubated for a longer period (e.g., 48-96 hours) to allow for the development of schizonts. The extent of parasite replication is then assessed, typically by qPCR to quantify the increase in parasite DNA. The percentage of reproduction inhibition is calculated relative to the control.[12]

Measurement of Intracellular Ion Concentrations

4.2.1 Intracellular Sodium (Na⁺) Measurement using Fluorescent Probes

-

Probe Loading: Purified sporozoites are incubated with a cell-permeant sodium-sensitive fluorescent dye, such as Sodium Green or Asante Natrium Green-2 (ANG-2). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

Treatment: The dye-loaded sporozoites are then treated with different concentrations of this compound.

-

Fluorometry: The intracellular fluorescence is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity correlates with an increase in intracellular Na⁺ concentration.

-

Calibration: To obtain quantitative data, a calibration curve is generated by treating the cells with a Na⁺ ionophore (e.g., gramicidin) in the presence of known extracellular Na⁺ concentrations to equilibrate the intracellular and extracellular levels.

4.2.2 Intracellular Potassium (K⁺) Measurement using Flame Photometry

-

Sample Preparation: A large number of purified sporozoites are treated with this compound.

-

Cell Lysis: The sporozoites are then washed to remove the extracellular medium and lysed to release their intracellular contents.

-

Flame Photometry: The concentration of K⁺ in the cell lysate is determined using a flame photometer, which measures the intensity of light emitted when the sample is introduced into a flame.

-

Standardization: The instrument is calibrated using standard solutions of known K⁺ concentrations.

4.2.3 Intracellular pH (pHi) Measurement using BCECF-AM

-

Probe Loading: Sporozoites are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). Intracellular esterases cleave the AM group, trapping the fluorescent probe inside the cell.

-

Treatment: The loaded sporozoites are exposed to this compound.

-

Ratiometric Fluorometry: BCECF is a dual-excitation or dual-emission dye. The ratio of fluorescence intensity at two different wavelengths is measured. This ratiometric measurement is proportional to the pHi and is less susceptible to variations in dye concentration or cell path length.

-

Calibration: A calibration curve is established by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 2. Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of ionophores on survival, penetration, and development of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Life cycle stages, specific organelles and invasion mechanisms of Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Studies on the stage of action of ionophorous antibiotics against Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound sodium against coccidiosis (Eimeria zuernii and Eimeria bovis) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: resistance and cross-resistance studies in Eimeria tenella-infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the intrinsic fluorescence of Lasalocid

Page not found. --INVALID-LINK-- oogle.com/grounding-api-redirect/AUZIYQGpAMcaBYb0f9AfNwUhH8cKfXcbtFey6ebBLyfq6QnsGdgFcTZjHBUpjAqN1bPOQbzxB9WAsUh7JWhuSqLr9P9Geba0l9PFy1R3pjFlqHrKjRETRiW81StbfmVCLtzPf_Ef8IlXrmSM6P-wSOf83y8PSg7R-UiaDPMYoczPUwc5vM69DjkjWGCh## An In-depth Technical Guide to the Intrinsic Fluorescence of Lasalocid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is widely utilized in the veterinary field as a coccidiostat.[1][2] Its ability to form complexes with various cations and transport them across lipid membranes is central to its biological activity.[3][4] A key characteristic of this compound is its intrinsic fluorescence, a property that has been harnessed for its detection and quantification in various matrices, including animal tissues and feeds.[5][6][7] This technical guide provides a comprehensive overview of the intrinsic fluorescence of this compound, detailing its spectral properties, the influence of environmental factors, and established experimental protocols for its analysis.

Spectral Properties of this compound

Data Summary: Excitation and Emission Maxima

The following table summarizes the reported excitation and emission wavelengths for this compound under different conditions.

| Matrix/Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Ethyl Acetate | Not Specified | Not Specified | [5] |

| Basic Mobile Phase (HPLC) | 310 | 430 | [8] |

| Derivatized with ADAM* | 365 | 418 | [8] |

*Note: Derivatization with 9-anthryldiazomethane (ADAM) alters the fluorophore and is not representative of the intrinsic fluorescence of this compound itself, but is included for completeness in analytical contexts.

Factors Influencing this compound Fluorescence

The fluorescence characteristics of this compound are significantly affected by its immediate chemical environment. Understanding these influences is critical for the development of robust analytical methods and for interpreting its behavior in biological systems.

Solvent Effects

The polarity of the solvent can significantly impact the fluorescence emission of a fluorophore, often leading to spectral shifts.[9] For this compound, its fluorescence is exploited in various solvents for analytical purposes. For instance, its intrinsic fluorescence in ethyl acetate forms the basis of a spectrofluorometric assay for its determination in blood.[5] The choice of solvent can influence the Stokes shift, which is the difference between the maximum excitation and emission wavelengths. Protic solvents, in particular, can lead to quenching effects on fluorescence intensity.

Cation Binding

This compound's primary biological function involves the complexation of cations.[4][10] This binding event can alter the conformation of the this compound molecule, which in turn can affect its fluorescence properties. The formation of complexes with metal ions can be studied using various spectroscopic techniques, and changes in fluorescence can provide insights into the binding stoichiometry and affinity.[3][11] The ionophore can form complexes with different stoichiometries (e.g., 1:1, 2:1, 2:2) depending on the solvent and the specific ion.[12]

Aggregation and Self-Quenching

In membrane environments, this compound can form aggregates. This aggregation can lead to self-quenching of its fluorescence.[13] As the aggregates are diluted, for example by increasing the lipid concentration, the fluorescence intensity increases due to the reduction of this self-quenching effect.[13] This phenomenon is relevant for understanding its mechanism of cation transport across membranes.

Experimental Protocols

The intrinsic fluorescence of this compound is a valuable tool for its quantification. The following sections detail common experimental methodologies.

Spectrofluorometric Assay in Blood

This method, developed for the determination of this compound in dog blood, relies on its native fluorescence in ethyl acetate.[5]

Experimental Workflow:

Caption: Workflow for spectrofluorometric determination of this compound in blood.

Detailed Protocol:

-

Extraction: A known volume of blood is mixed with ethyl acetate.

-

Separation: The mixture is centrifuged to separate the organic and aqueous phases.

-

Measurement: The ethyl acetate layer, containing the extracted this compound, is transferred to a cuvette.

-

Analysis: The fluorescence is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.

-

Quantification: The concentration of this compound is determined by comparing the fluorescence intensity to a standard curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with a fluorescence detector is a widely used method for the sensitive and specific quantification of this compound in various samples, including animal feeds and tissues.[6][7][8][14]

Experimental Workflow:

Caption: General workflow for HPLC-fluorescence detection of this compound.

Detailed Protocol:

-

Sample Preparation: The sample (e.g., ground feed, homogenized tissue) is accurately weighed.

-

Extraction: this compound is extracted from the matrix using a suitable solvent or mobile phase. Common extraction solvents include ethyl acetate-hexane mixtures.[15]

-

Cleanup: The extract may be purified to remove interfering substances. This can involve centrifugation or solid-phase extraction (SPE).[8]

-

Chromatography: An aliquot of the purified extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

-

Detection: As the separated components elute from the column, they pass through a fluorescence detector set at the specific excitation and emission wavelengths for this compound (e.g., 310 nm excitation, 430 nm emission).[8]

-

Quantification: The concentration of this compound is determined by comparing the peak area or height to a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in classical signaling pathways, its ionophoretic activity can disrupt cellular processes that are part of larger signaling networks. For example, by altering intracellular ion concentrations, this compound can affect vesicular trafficking and acidification, which can in turn impact processes like autophagy.[1]

Logical Relationship: this compound's Effect on Cellular Processes

References

- 1. Revisiting Old Ionophore this compound as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Sodium | C34H53NaO8 | CID 6426773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Hydrophilic Derivatives of this compound and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential interactions of ionophore drugs with divalent cations and their function in the animal body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrofluorometric determination of the antibiotic this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A rapid method for the determination of this compound in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. Spectroscopic, Spectrometric and Computational Studies of New this compound Derivatives and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aggregation of this compound A in membranes: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetics and Absolute Oral Bioavailability of this compound after Single Intravenous and Intracrop Administration in Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of this compound in Animal Feeds by Fluorescence Detection for Contents Lower than 5 mg/kg | Chemické listy [chemicke-listy.cz]

The Ionophore Lasalocid: A Technical Guide to its Efficacy Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has long been utilized in veterinary medicine as a coccidiostat.[1][2] However, its potent antibacterial activity against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains, has garnered increasing interest within the scientific and drug development communities.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation, tailored for a scientific audience.

Mechanism of Action: Disruption of Cation Gradients

This compound functions as a mobile ion carrier, facilitating the transport of both monovalent and divalent cations across the lipid bilayer of the bacterial cell membrane.[2] This ionophoretic activity disrupts the crucial electrochemical gradients essential for vital cellular processes in gram-positive bacteria. The porous nature of the peptidoglycan layer in gram-positive bacteria allows this compound to readily access the cytoplasmic membrane.[5]

The primary mechanism involves the formation of a lipophilic complex with cations, such as K⁺, Na⁺, and Ca²⁺, effectively shuttling them across the membrane down their concentration gradients. This influx and efflux of ions dissipates the membrane potential and disrupts the cellular pH gradient. The collapse of these gradients has profound downstream consequences, leading to metabolic disruption and ultimately, bacterial cell death.[5][6]

Quantitative Data: In Vitro Efficacy

The in vitro antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes MIC values for this compound against a range of gram-positive bacteria.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-resistant strains | <16 (MIC₉₀) | [3] |

| Staphylococcus gallinarum | SG 31 | 25 - 50 | [3] |

| Streptococcus spp. | Clinical isolates | <16 (MIC₉₀) | [3] |

| Enterococcus faecium | CCM 4231, EF 26 | 25 - 50 | [3] |

| Enterococcus faecium | Wild-type isolates | 2 (ECOFF) | [7] |

| Clostridium perfringens | Broiler chicken isolates | Uniformly sensitive | [8] |

| Ruminococcus albus | Rumen isolate | 2.5 | [9][10] |

| Ruminococcus flavefaciens | Rumen isolate | 2.5 | [9][10] |

| Butyrivibrio fibrisolvens | Rumen isolate | 2.5 | [9][10] |

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates. ECOFF: Epidemiological cut-off value, which distinguishes wild-type isolates from those with acquired resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1.[7]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

-

Inoculum Preparation: a. From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Measurement of Bacterial Membrane Potential Depolarization

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential.[8][11]

Materials:

-

DiSC₃(5) stock solution (in DMSO)

-

Gram-positive bacterial culture (e.g., Staphylococcus aureus) grown to mid-logarithmic phase

-

Buffer (e.g., PBS supplemented with glucose)

-

Black, clear-bottom 96-well microtiter plates

-

Fluorometric microplate reader

Procedure:

-